Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate
Overview
Description
Scientific Research Applications
- Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate has demonstrated antiviral potential. Researchers have explored its efficacy against specific viruses, including influenza and herpes simplex virus (HSV). The compound’s mechanism of action involves inhibiting viral replication or entry into host cells .
- Inflammation plays a crucial role in various diseases. This compound has been investigated for its anti-inflammatory effects. It may modulate immune responses, suppress pro-inflammatory cytokines, and attenuate inflammatory pathways. Such properties could be valuable in treating conditions like rheumatoid arthritis or inflammatory bowel diseases .
- Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate has shown promise as a neuroprotective agent. It may enhance neuronal survival, reduce oxidative stress, and promote synaptic plasticity. Researchers are exploring its potential in treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .
- Preliminary studies suggest that this compound exhibits anticancer properties. It may interfere with cancer cell proliferation, induce apoptosis, or inhibit angiogenesis. Researchers are investigating its potential as an adjunct therapy in various cancer types, including breast, lung, and colon cancers .
- Cardiovascular diseases remain a global health challenge. Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate has been studied for its cardiovascular effects. It may modulate blood pressure, improve endothelial function, or reduce oxidative stress. These properties could be relevant in managing hypertension or preventing atherosclerosis .
- Fungal infections pose a significant clinical burden. Researchers have explored the antifungal activity of this compound. It may inhibit fungal growth, disrupt cell membranes, or interfere with essential metabolic pathways. Investigations focus on its efficacy against Candida species and dermatophytes .
Antiviral Activity
Anti-Inflammatory Properties
Neuroprotection and Cognitive Enhancement
Anticancer Activity
Cardiovascular Applications
Antifungal Properties
Safety And Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes, and a doctor should be consulted . If ingested, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .
properties
IUPAC Name |
benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,16,18)/t13-,14+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKOCIWFRPQJLH-UONOGXRCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CO)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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